7-(1,3-Benzodioxol-5-yl)-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
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Description
7-(1,3-Benzodioxol-5-yl)-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a useful research compound. Its molecular formula is C20H11FN4O2 and its molecular weight is 358.332. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antiproliferative Activity in Cancer Research : A study by Dolzhenko et al. (2008) involved the synthesis of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines. These compounds showed significant antiproliferative activity against breast, colon, and lung cancer cell lines, suggesting their potential application in cancer research (Dolzhenko et al., 2008).
Antimicrobial Evaluation : Abdel-Monem (2010) conducted a study on polyheterocyclic systems containing the 1,2,4-triazine moiety. These systems, including derivatives of the compound , were screened for their antimicrobial activity (Abdel-Monem, 2010).
Pharmacological Evaluation for Antibacterial and Antifungal Activities : Suresh et al. (2016) synthesized novel derivatives of 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile. These compounds were found to have significant biological activity against various bacteria and fungi (Suresh et al., 2016).
Antioxidant and Antimicrobial Activities : Bassyouni et al. (2012) investigated the antioxidant and antimicrobial activities of new derivatives, including [1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile derivatives. These compounds showed high activity against pathogens like Staphylococcus aureus and Candida albicans (Bassyouni et al., 2012).
Synthesis Methodology
Metal-Free Synthesis Approach : Zheng et al. (2014) described a novel strategy for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which is crucial for the development of the compound . This method features metal-free oxidative N-N bond formation (Zheng et al., 2014).
Microwave Assisted Synthesis : Divate and Dhongade-Desai (2014) demonstrated a microwave-assisted synthesis method for creating derivatives of [1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile, which may include the compound of interest. This method offers an efficient and environmentally friendly synthesis approach (Divate & Dhongade-Desai, 2014).
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN4O2/c21-16-4-2-1-3-14(16)19-23-20-15(10-22)13(7-8-25(20)24-19)12-5-6-17-18(9-12)27-11-26-17/h1-9H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDWTPGYBBQJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C4=NC(=NN4C=C3)C5=CC=CC=C5F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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